molecular formula C15H20N2O2 B5226300 N-cyclohexyl-N'-(4-methylphenyl)ethanediamide

N-cyclohexyl-N'-(4-methylphenyl)ethanediamide

Cat. No.: B5226300
M. Wt: 260.33 g/mol
InChI Key: HRWJGXIYQYXHPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(4-methylphenyl)ethanediamide: is an organic compound that belongs to the class of secondary amides It is characterized by the presence of a cyclohexyl group and a 4-methylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(4-methylphenyl)ethanediamide typically involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-(4-methylphenyl)ethanediamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-cyclohexyl-N’-(4-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-cyclohexyl-N-methylcyclohexanamine
  • N-cyclohexyl-N-methyl-Cyclohexanamine
  • N,N-Dicyclohexyl-N-methylamine

Comparison: N-cyclohexyl-N’-(4-methylphenyl)ethanediamide is unique due to the presence of both cyclohexyl and 4-methylphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-cyclohexyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWJGXIYQYXHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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